
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPP belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.
科学研究应用
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in treating anxiety and depression.
作用机制
The exact mechanism of action of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders.
Biochemical and Physiological Effects
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to have analgesic effects by modulating the activity of pain receptors in the central nervous system. Additionally, 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have anticonvulsant effects by modulating the activity of voltage-gated ion channels.
实验室实验的优点和局限性
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has good solubility in a range of solvents, which makes it easy to work with in the lab. However, 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has a relatively short half-life, which means that it may not be suitable for long-term studies. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has a relatively low bioavailability, which means that it may not be effective when administered orally.
未来方向
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has significant potential for future research. Some possible future directions include:
1. Investigating the potential use of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying the effects of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide on the immune system and its potential use in treating autoimmune diseases.
3. Investigating the potential use of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in treating chronic pain.
4. Studying the effects of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide on the cardiovascular system and its potential use in treating hypertension.
5. Investigating the potential use of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in treating drug addiction and withdrawal.
Conclusion
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is a chemical compound that has significant potential for therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in treating anxiety and depression. While there is still much to learn about the mechanism of action of 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, it is clear that it has significant potential for future research.
合成方法
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-fluoroaniline with 3,4-dichlorobenzoyl chloride to form 4-(3,4-dichlorophenyl)-2-fluoroaniline. The second step involves the reaction of 4-(3,4-dichlorophenyl)-2-fluoroaniline with piperazine and potassium carbonate in dimethylformamide to form 4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide (4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide).
属性
分子式 |
C17H16Cl2FN3O |
|---|---|
分子量 |
368.2 g/mol |
IUPAC 名称 |
4-(3,4-dichlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3O/c18-13-6-5-12(11-14(13)19)22-7-9-23(10-8-22)17(24)21-16-4-2-1-3-15(16)20/h1-6,11H,7-10H2,(H,21,24) |
InChI 键 |
BVGKXEZJYQCSHO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
规范 SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



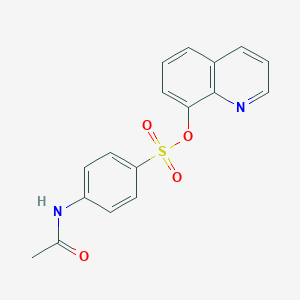
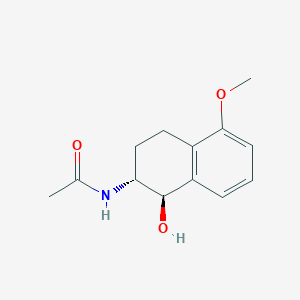
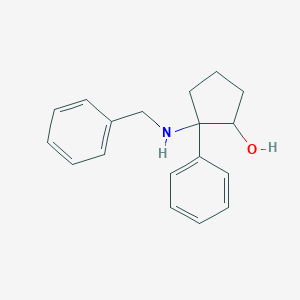
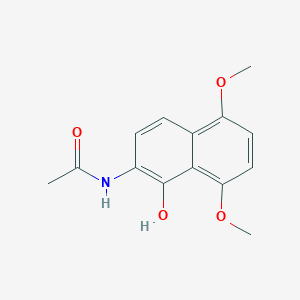
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
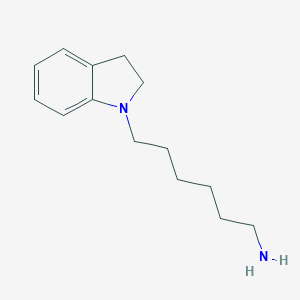
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
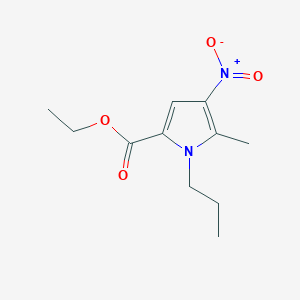
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)